Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride
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Overview
Description
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly in the development of drugs with various therapeutic effects. This compound is characterized by the presence of a morpholine ring and a nitro group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride typically involves the reaction of p-nitrobenzoyl chloride with 2-(morpholino)ethylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography to ensure it meets the required standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: p-Aminobenzamide, N-(2-morpholinoethyl)-.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: p-Nitrobenzoic acid and 2-(morpholino)ethylamine.
Scientific Research Applications
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride involves its interaction with specific molecular targets in biological systems. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
Moclobemide: A reversible inhibitor of monoamine oxidase A (MAO-A) used in the treatment of depression.
Metoclopramide: A benzamide derivative used as an antiemetic and gastroprokinetic agent.
Sulpiride: A benzamide antipsychotic drug that acts as a selective dopamine D2 receptor antagonist.
Uniqueness
Benzamide, N-(2-morpholinoethyl)-p-nitro-, hydrochloride is unique due to its specific structural features, such as the presence of both a morpholine ring and a nitro group. These features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from other benzamide derivatives.
Properties
CAS No. |
1603-32-3 |
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Molecular Formula |
C13H18ClN3O4 |
Molecular Weight |
315.75 g/mol |
IUPAC Name |
N-(2-morpholin-4-ylethyl)-4-nitrobenzamide;hydrochloride |
InChI |
InChI=1S/C13H17N3O4.ClH/c17-13(11-1-3-12(4-2-11)16(18)19)14-5-6-15-7-9-20-10-8-15;/h1-4H,5-10H2,(H,14,17);1H |
InChI Key |
YAPDBNGTUBYAOV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-].Cl |
Origin of Product |
United States |
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